molecular formula C10H12Br4N6O4 B15179365 Einecs 246-889-0 CAS No. 25357-78-2

Einecs 246-889-0

Cat. No.: B15179365
CAS No.: 25357-78-2
M. Wt: 599.86 g/mol
InChI Key: RAGWOEVGLUEKJV-UHFFFAOYSA-N
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Description

Tetrabromophthalic acid, compound with guanidine (1:2) is a chemical compound with the molecular formula C10H12Br4N6O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) typically involves the reaction of tetrabromophthalic acid with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrabromophthalic acid, compound with guanidine (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phthalic acids, while reduction may produce less brominated derivatives .

Scientific Research Applications

Tetrabromophthalic acid, compound with guanidine (1:2) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrabromophthalic acid, compound with guanidine (1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetrabromophthalic acid, compound with guanidine (1:2) include:

  • Tetrabromophthalic anhydride
  • Hexabromocyclododecane
  • Decabromodiphenyl ether

Uniqueness

Tetrabromophthalic acid, compound with guanidine (1:2) is unique due to its specific combination of tetrabromophthalic acid and guanidine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

25357-78-2

Molecular Formula

C10H12Br4N6O4

Molecular Weight

599.86 g/mol

IUPAC Name

guanidine;3,4,5,6-tetrabromophthalic acid

InChI

InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4)

InChI Key

RAGWOEVGLUEKJV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N

Origin of Product

United States

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